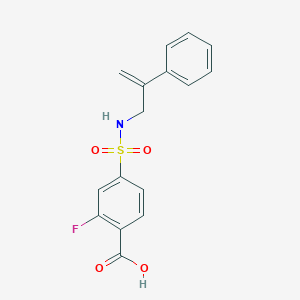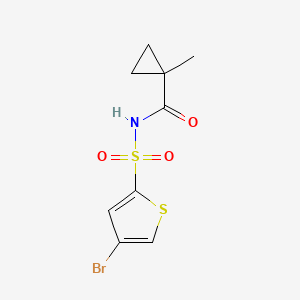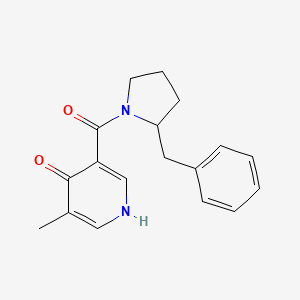
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro group and a sulfamoyl group attached to a phenylprop-2-enyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid typically involves multi-step organic reactionsThe phenylprop-2-enyl moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-enyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylprop-2-enyl moiety can yield benzoic acid derivatives, while reduction of the sulfamoyl group can produce corresponding amines .
科学的研究の応用
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfamoyl group can modulate its solubility and bioavailability. The phenylprop-2-enyl moiety may contribute to the compound’s overall stability and reactivity .
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(trifluoromethoxy)benzoic acid
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 2-(2-Fluoro-4-biphenylyl)propionic acid
Uniqueness
2-Fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the sulfamoyl group provides additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-fluoro-4-(2-phenylprop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-11(12-5-3-2-4-6-12)10-18-23(21,22)13-7-8-14(16(19)20)15(17)9-13/h2-9,18H,1,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWSHZCFIKTOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CNS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)F)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(hydroxymethyl)pyridin-3-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7413123.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7413134.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B7413147.png)
![3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7413158.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-1-ethyl-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B7413162.png)


![N-(4-bromo-2,3-dihydro-1H-inden-1-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B7413181.png)
![2-acetamido-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7413183.png)
![2-[2-Fluoro-4-[(3-methyltriazol-4-yl)methylsulfamoyl]phenoxy]acetic acid](/img/structure/B7413191.png)

![2-[3-(3,6-dihydro-2H-pyran-5-ylmethylsulfamoyl)-4-methoxyphenyl]acetic acid](/img/structure/B7413204.png)

![2-Ethyl-1-[4-(methoxymethyl)phenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B7413219.png)
